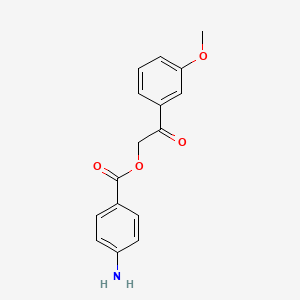

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate

Description

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-14-4-2-3-12(9-14)15(18)10-21-16(19)11-5-7-13(17)8-6-11/h2-9H,10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJOHAHRTYKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-(3-methoxyphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-oxoethyl 4-aminobenzoate.

Reduction: Formation of 2-(3-Methoxyphenyl)-2-hydroxyethyl 4-aminobenzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can alter the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

*Yield inferred from a related synthesis protocol in .

Key Observations:

- Substituent Position and Polarity : Methoxy groups (e.g., 3-MeO in the title compound) generally lower melting points compared to halogenated analogs (e.g., 4-Br in ) due to reduced crystallinity from steric hindrance.

- Yield Variations : Biphenyl analogs (e.g., compound 2q in ) achieve higher yields (83%) compared to the title compound (~18%), likely due to optimized reaction conditions or higher stability of intermediates.

Structural and Functional Comparisons

A. Aromatic Substituents :

- Methoxy vs. In contrast, bromo or chloro substituents (e.g., ) withdraw electrons, stabilizing the aryl ring but reducing solubility.

- Biphenyl Systems : Compounds like 2q exhibit extended π-conjugation, which may enhance binding to hydrophobic enzyme pockets (e.g., tyrosinase’s active site).

B. Ester Group Modifications :

- Amino vs. Methoxy Benzoates: The 4-amino group in the title compound introduces a hydrogen-bond donor, unlike methoxy-substituted analogs (e.g., ). This could improve interactions with polar biological targets.

- Ortho vs.

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 273.31 g/mol

The compound features a methoxy group attached to a phenyl ring, an oxoethyl group, and an amino group linked to a benzoate moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 50 to 200 µg/mL, demonstrating moderate to strong antimicrobial effects .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 100 |

| Compound B | S. aureus | 50 |

| This compound | E. coli | TBD |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, showing IC values ranging from 23.2 to 95.9 µM, indicating significant antiproliferative potential . The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometric analyses that demonstrated reduced cell viability upon treatment.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 - 95.9 | Apoptosis induction |

| HepG-2 | TBD | TBD |

Case Studies

- Antimicrobial Efficacy : A comparative study assessed various benzoate derivatives for their antimicrobial potential against clinical isolates of resistant strains. The study found that compounds with similar structures exhibited enhanced activity compared to standard antibiotics like ampicillin .

- Cytotoxicity in Cancer Research : In a preclinical evaluation of novel benzoate derivatives, significant reductions in tumor mass were observed in vivo following treatment with selected compounds, reinforcing their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methoxyphenyl)-2-oxoethyl 4-aminobenzoate?

The synthesis typically involves a multi-step esterification reaction. A common approach includes:

- Step 1 : Reacting 3-methoxyphenylglyoxal with 4-aminobenzoic acid derivatives under acidic or basic conditions to form the oxoethyl ester bond.

- Step 2 : Purification via recrystallization using solvents like acetone or ethanol, achieving yields of 72–83% (based on structurally similar compounds) .

- Key Considerations : Control reaction temperature (e.g., 60–80°C) and use catalysts like DCC (dicyclohexylcarbodiimide) for ester bond formation. Monitor progress via TLC and confirm purity via melting point analysis (expected range: 380–480 K) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

- FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and amine (N-H) vibrations (~3300–3500 cm⁻¹) .

- NMR : Use H NMR to resolve methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–8.0 ppm), and the oxoethyl group (δ ~4.5–5.5 ppm). C NMR confirms ester carbonyls (δ ~165–170 ppm) .

- X-ray Crystallography : For absolute structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the oxoethyl and methoxyphenyl moieties .

Advanced: How does crystallographic data resolve ambiguities in molecular conformation?

Crystallographic studies of analogous compounds (e.g., 2-(4-bromophenyl)-2-oxoethyl esters) reveal:

- Torsion Angles : The dihedral angle between the methoxyphenyl and aminobenzoate groups ranges from 15–25°, influenced by steric effects .

- Intermolecular Interactions : Hydrogen bonding between the amine group and ester carbonyl oxygen stabilizes the crystal lattice (bond distance: ~2.8–3.0 Å) .

- Data Contradictions : Discrepancies in bond lengths (e.g., C=O varying by ±0.02 Å across studies) may arise from refinement protocols (e.g., SHELXL vs. Olex2) or experimental resolution .

Advanced: What methodological strategies address conflicting bioactivity data in tyrosinase inhibition studies?

- Dose-Response Validation : Re-test compounds at serial dilutions (e.g., 0.1–100 µM) to confirm IC₅₀ values. For example, biphenyl ester analogs show IC₅₀ variability (±15%) due to assay conditions .

- Molecular Docking : Compare binding poses of 2-(3-methoxyphenyl) derivatives vs. kojic acid (reference inhibitor) in tyrosinase active sites. Adjust protonation states of the aminobenzoate group to refine docking scores .

- Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent interference in enzyme assays .

Advanced: How does the 3-methoxyphenyl group influence pharmacological activity compared to other substituents?

- Antiproliferative Activity : The 3-methoxy group enhances membrane permeability in cancer cell lines (e.g., MCF-7) compared to 4-methoxy analogs, likely due to reduced steric hindrance .

- Anti-HIV Potential : Structural analogs with electron-donating groups (e.g., -OCH₃) show improved binding to HIV-1 reverse transcriptase, with EC₅₀ values ~2–5 µM .

- SAR Insights : Replace the methoxy group with halogens (e.g., -Cl) to assess changes in bioactivity. For example, 3-chlorophenyl derivatives exhibit lower tyrosinase inhibition but higher metabolic stability .

Advanced: What computational methods validate the compound’s interaction with biological targets?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic regions (e.g., amine group) .

- MD Simulations : Run 100-ns trajectories to assess stability in binding pockets (e.g., tyrosinase). Monitor RMSD (<2.0 Å indicates stable binding) .

- ADMET Prediction : Use SwissADME to predict blood-brain barrier permeability (low for this compound) and cytochrome P450 interactions (CYP3A4 inhibition likely) .

Advanced: How do researchers resolve discrepancies in melting points across synthetic batches?

- Recrystallization Solvent Screening : Test acetone, ethanol, and acetonitrile to isolate polymorphs. For example, acetone yields higher-purity crystals (mp 477–479 K) vs. ethanol (mp 389–391 K) .

- DSC Analysis : Differentiate polymorphic forms via endothermic peaks. A single peak indicates a pure phase, while multiple peaks suggest contamination .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of glyoxal to benzoate) to minimize di-ester byproducts .

- Column Chromatography : Replace with preparative HPLC for >95% purity at multi-gram scales .

- Stability Testing : Store the compound at −20°C under argon to prevent hydrolysis of the ester bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.